molecular formula C16H15N5O2S B2768169 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(4-phenoxyphenyl)acetamide CAS No. 503012-66-6

2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(4-phenoxyphenyl)acetamide

Cat. No.: B2768169
CAS No.: 503012-66-6
M. Wt: 341.39
InChI Key: SXQBZCPLDIXPDK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(4-phenoxyphenyl)acetamide” is represented by the linear formula: C16H15N5O2S . The molecular weight of the compound is 341.394 .

Scientific Research Applications

Synthesis and Biological Evaluation

Anticancer Agents

A study described the synthesis of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, including a compound structurally similar to the one of interest, showcasing its anticancer activity. The compounds were evaluated against human lung adenocarcinoma cells and mouse embryoblast cell lines, highlighting their selective cytotoxicity. Specifically, one of the compounds demonstrated high selectivity and induced apoptosis in cancer cells, though not as effectively as the standard cisplatin (Evren et al., 2019).

Collapsin Response Mediator Protein 1 (CRMP 1) Inhibitors

Another research effort focused on the design, synthesis, and pharmacological evaluation of oxadiazole derivatives, aiming to inhibit CRMP 1 as a therapeutic strategy for small lung cancer. These compounds, including variations of the acetamide structure, were tested for their effectiveness in inhibiting cell growth, showing considerable potential compared to Bevacizumab, a known anticancer drug (Panchal et al., 2020).

Antimicrobial and Other Biological Activities

Antimicrobial Evaluation

Compounds structurally related to "2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(4-phenoxyphenyl)acetamide" were synthesized and assessed for their antimicrobial efficacy. This research illustrated the potential of these compounds to act against various microbial species, highlighting their broad-spectrum antimicrobial activity. Specifically, some derivatives showed potent activity relative to reference standards, indicating their potential for further development as antimicrobial agents (Gul et al., 2017).

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-21-16(18-19-20-21)24-11-15(22)17-12-7-9-14(10-8-12)23-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQBZCPLDIXPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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